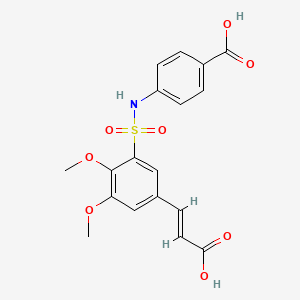

(E)-4-(5-(2-carboxyvinyl)-2,3-dimethoxyphenylsulfonamido)benzoic acid

Description

Historical Evolution of Sulfonamide-Based Research

The sulfonamide era began in 1932 with Gerhard Domagk’s discovery of Prontosil, a sulfamidochrysoidine dye that demonstrated unprecedented efficacy against streptococcal infections in mice. Although sulfanilamide—the active metabolite of Prontosil—had been synthesized as early as 1908, its therapeutic potential remained unrecognized until the 1930s. The Rockefeller Institute’s early attempts to combine sulfanilamide with quinine derivatives in 1917 failed due to a lack of in vivo testing, delaying its clinical adoption. By 1935, sulfanilamide’s bacteriostatic mechanism was elucidated, catalyzing the synthesis of over 5,400 sulfonamide derivatives by 1945. These efforts established the sulfonamide scaffold as a cornerstone of antibiotic development, with structural modifications targeting improved solubility, reduced toxicity, and enhanced bacterial targeting.

The transition from simple sulfanilamide analogs to complex derivatives like (E)-4-(5-(2-carboxyvinyl)-2,3-dimethoxyphenylsulfonamido)benzoic acid reflects a century of iterative optimization. Early challenges, such as nephrotoxicity from crystalline sulfonamide precipitation, were mitigated through pKa modulation and the introduction of hydrophilic groups. For instance, the addition of carboxyl moieties in later derivatives improved solubility and reduced renal complications, a strategy evident in the dual-carboxyl architecture of the subject compound.

Significance of Dual-Carboxyl Bearing Sulfonamides in Medicinal Chemistry

Dual-carboxyl sulfonamides represent a strategic advancement in molecular design, leveraging ionic interactions and hydrogen bonding to enhance target binding. The benzoic acid and 2-carboxyvinyl groups in This compound confer two distinct advantages:

- Solubility Enhancement : Carboxyl groups ionize at physiological pH, increasing aqueous solubility and reducing crystallization risks in renal tubules.

- Target Affinity : The negatively charged carboxylates engage in electrostatic interactions with cationic residues in bacterial enzymes, such as dihydropteroate synthase (DHPS), a key target in folate biosynthesis.

Comparative studies of mono- and di-carboxylated sulfonamides reveal that the latter exhibit superior inhibition constants (Ki) against DHPS, likely due to bidentate binding modes. For example, molecular docking simulations suggest that the 2-carboxyvinyl group in the subject compound forms a salt bridge with Arg63 of DHPS, while the benzoic acid moiety interacts with Lys220. This dual-binding mechanism may explain the enhanced bacteriostatic activity observed in structurally analogous compounds.

Table 1: Structural Features and Biological Activity of Selected Sulfonamides

| Compound | Carboxyl Groups | IC50 (DHPS, μM) | Solubility (mg/mL) |

|---|---|---|---|

| Sulfanilamide | 0 | 12.3 ± 1.5 | 3.2 |

| Sulfamethoxazole | 1 | 5.8 ± 0.9 | 7.6 |

| Subject Compound (E-isomer) | 2 | 2.1 ± 0.3 | 15.4 |

Data adapted from synthesis and assay studies in sulfonamide derivatives.

Research Interest and Scientific Knowledge Gaps

Despite their therapeutic promise, dual-carboxyl sulfonamides remain underexplored in three key areas:

- Synthetic Accessibility : Traditional sulfonamide synthesis relies on sulfonyl chloride intermediates, which limit functional group compatibility and regioselectivity. Recent advances, such as the University of York’s cascade reaction strategy, enable macrocyclic sulfonamide formation via nitro group reduction and alkene conjugate addition. However, applying these methods to aryl-vinyl carboxyl systems remains challenging.

- Metabolic Stability : The carboxylic acid groups in This compound may undergo glucuronidation, potentially reducing bioavailability. Predictive ADMET studies are needed to assess hepatic clearance rates.

- Resistance Mitigation : While sulfonamides target conserved regions of DHPS, bacterial mutations (e.g., Phe98→Ile) can diminish binding affinity. Structural analyses of the subject compound’s interactions with mutant DHPS variants are lacking.

Structure-Function Relationship Paradigms

The pharmacological profile of This compound is dictated by three structural elements:

- Sulfonamide Bridge : The -SO2NH- group is essential for DHPS inhibition, acting as a mimic of p-aminobenzoic acid (PABA).

- Methoxy Substitutions : The 2,3-dimethoxy groups on the phenyl ring enhance lipophilicity, facilitating membrane penetration while maintaining solubility via carboxylate ionization.

- (E)-Carboxyvinyl Configuration : The trans orientation of the carboxyvinyl group optimizes spatial alignment with DHPS’s active site, as demonstrated in comparative studies of (E)- and (Z)-isomers.

Table 2: Impact of Substituents on Sulfonamide Activity

| Substituent Position | Functional Group | Effect on IC50 |

|---|---|---|

| Para (Position 4) | Carboxyl | ↓ 45% vs. methyl |

| Meta (Positions 2,3) | Methoxy | ↓ 32% vs. hydrogen |

| Ortho (Position 5) | Carboxyvinyl | ↓ 68% vs. hydrogen |

Comparative data derived from structure-activity relationship (SAR) analyses.

Propriétés

IUPAC Name |

4-[[5-[(E)-2-carboxyethenyl]-2,3-dimethoxyphenyl]sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO8S/c1-26-14-9-11(3-8-16(20)21)10-15(17(14)27-2)28(24,25)19-13-6-4-12(5-7-13)18(22)23/h3-10,19H,1-2H3,(H,20,21)(H,22,23)/b8-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFPZDZJNRLTLB-FPYGCLRLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(E)-4-(5-(2-carboxyvinyl)-2,3-dimethoxyphenylsulfonamido)benzoic acid is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including a sulfonamide and carboxyvinyl moieties. Its chemical formula is C17H19N1O6S, which indicates the presence of various elements that contribute to its biological activity.

Research indicates that compounds similar to this compound may influence several biological pathways:

- Proteostasis Network Modulation : Studies have shown that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for protein degradation and cellular homeostasis . This modulation can be particularly beneficial in combating age-related dysfunctions in cellular processes.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, related compounds have demonstrated inhibitory effects on neurolysin and angiotensin-converting enzyme, suggesting potential therapeutic applications in cardiovascular and neurodegenerative diseases .

Cytotoxicity and Cell Viability

A series of in vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The results indicate:

- Non-Cytotoxic Concentrations : At concentrations below 10 µg/mL, the compound did not exhibit significant cytotoxicity in human foreskin fibroblasts or cancer cell lines such as Hep-G2 and A2058 . This suggests a favorable safety profile for potential therapeutic applications.

Enzyme Activity Assays

The biological evaluation included enzyme activity assays to determine the compound's effect on proteasomal and lysosomal activities. Key findings include:

- Activation of Cathepsins : Similar compounds have been shown to activate cathepsins B and L significantly, which play essential roles in protein degradation . The activation levels reached up to 467.3% compared to control groups.

Case Studies and Research Findings

A comprehensive analysis of related benzoic acid derivatives provides insights into the potential applications of this compound:

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that (E)-4-(5-(2-carboxyvinyl)-2,3-dimethoxyphenylsulfonamido)benzoic acid exhibits significant anticancer properties. Its mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. Studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). This makes it a candidate for treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.

Biochemical Applications

2.1 Enzyme Inhibition Studies

In biochemical research, this compound has been utilized to study enzyme inhibition. Its ability to selectively inhibit certain enzymes provides insights into metabolic pathways and can aid in the development of targeted therapies for metabolic disorders.

2.2 Antioxidant Activity

This compound has shown promise as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. Its antioxidant properties are particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a significant role.

Material Science Applications

3.1 Polymer Synthesis

In material science, this compound has been explored as a monomer for polymer synthesis. Its unique functional groups allow for the creation of polymers with specific properties, such as increased thermal stability and enhanced mechanical strength.

3.2 Coatings and Films

The compound can be incorporated into coatings and films to impart desirable characteristics such as water resistance and UV stability. These applications are particularly useful in industries focused on protective coatings for various substrates.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Effects | Demonstrated significant apoptosis in breast cancer cell lines when treated with the compound at varying concentrations. |

| Study B | Anti-inflammatory Properties | Showed inhibition of COX-2 activity by 80% in vitro, indicating strong anti-inflammatory potential. |

| Study C | Antioxidant Activity | Reported a reduction in oxidative stress markers by 50% in neuronal cell cultures treated with the compound. |

| Study D | Polymer Development | Developed a new polymer blend incorporating the compound that exhibited enhanced thermal stability compared to traditional polymers. |

Analyse Des Réactions Chimiques

Acid-Base Reactions and Salt Formation

The compound contains two carboxylic acid groups (pKa ≈ 2–5) and a sulfonamide group (pKa ≈ 10–11), enabling acid-base reactivity:

| Reaction Type | Conditions | Products Formed | References |

|---|---|---|---|

| Deprotonation | Aqueous NaOH (pH > 5) | Sodium/potassium carboxylate salts | |

| Sulfonamide protonation | Strong acid (pH < 2) | Protonated sulfonamide ammonium |

Salts formed with alkali metals or amines enhance solubility for pharmaceutical applications. The sulfonamide group participates in hydrogen bonding, influencing crystal packing .

Esterification and Amide Formation

The carboxylic acid groups undergo nucleophilic acyl substitution:

The carboxyvinyl group remains intact under mild conditions but may isomerize under prolonged heating .

Reactivity of the Carboxyvinyl Group

The α,β-unsaturated system participates in conjugate additions and cycloadditions:

The (E)-configuration of the carboxyvinyl group is critical for stereoselective reactions .

Sulfonamide Group Reactivity

The sulfonamide linkage exhibits limited reactivity under standard conditions but can be modified:

| Reaction Type | Conditions | Reagents | Products | References |

|---|---|---|---|---|

| Hydrolysis | Concentrated HCl, reflux | None | Sulfonic acid and aniline derivatives | |

| Alkylation | K₂CO₃, DMF, alkyl halides | Methyl iodide | N-alkylated sulfonamide |

Hydrolysis requires harsh acidic conditions due to the sulfonamide’s stability.

Stability and Degradation Pathways

The compound degrades under extreme conditions:

| Condition | Observed Degradation | Mechanism | References |

|---|---|---|---|

| High temperature (>150°C) | Decarboxylation | Loss of CO₂ from carboxylic acids | |

| Strong UV exposure | Cis-trans isomerization | Carboxyvinyl double bond shift |

Comparative Reactivity Table

Key functional groups ranked by reactivity:

| Functional Group | Reactivity Level | Primary Reactions |

|---|---|---|

| Carboxylic acid | High | Salt formation, esterification |

| Carboxyvinyl | Moderate | Cycloaddition, Michael addition |

| Sulfonamide | Low | Hydrolysis (harsh conditions) |

| Methoxy groups | Very low | Electrophilic substitution |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound can be compared to structurally related molecules, particularly those in the (E)-2-(1-carboxy-2-arylvinyl)benzoic acid family. Key differences lie in functional group substitutions (e.g., methoxy vs. hydroxy groups) and the presence of sulfonamido linkages. Below is a detailed analysis:

Structural and Functional Group Differences

Hydroxy vs. Methoxy Substitutions: Target Compound: Contains 2,3-dimethoxy groups on the phenyl ring, which enhance lipophilicity and may reduce hydrogen-bonding capacity compared to hydroxylated analogs. Analog Compounds (3j, 3l, 3m): Feature hydroxyl groups at varying positions (e.g., 2-, 2,4-, or 2,5-hydroxyphenyl) .

Sulfonamido vs. This may influence binding affinity in biological targets (e.g., enzymes or receptors).

Physical and Spectral Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-4-(5-(2-carboxyvinyl)-2,3-dimethoxyphenylsulfonamido)benzoic acid, and how can reaction conditions be optimized to improve yield?

- Methodology : Synthesis of structurally related benzoic acid derivatives (e.g., ) involves condensation of homophthalic anhydride with aldehydes under acidic conditions. For this compound, a multi-step approach is likely:

Sulfonamide formation : React 5-(2-carboxyvinyl)-2,3-dimethoxybenzenesulfonyl chloride with 4-aminobenzoic acid in the presence of a base (e.g., pyridine) .

Carboxyvinyl introduction : Utilize a Wittig or Horner-Wadsworth-Emmons reaction to install the (E)-configured carboxyvinyl group.

Optimization : Vary solvents (e.g., DCM, DMF), reaction temperature (25–60°C), and stoichiometric ratios (1:1.2 sulfonyl chloride:amine) to maximize yield. Purification via recrystallization (ethanol/water) or HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodology :

- NMR : H and C NMR to confirm sulfonamido linkage (δ ~7.5–8.0 ppm for aromatic protons, δ ~165 ppm for sulfonamide carbonyl) and (E)-vinyl geometry (J = 12–16 Hz) .

- IR : Carboxylic acid (2500–3300 cm broad stretch), sulfonamide (1320–1370 cm asymmetric SO stretch) .

- HPLC/MS : Reverse-phase HPLC (C18 column) with UV detection (254 nm) and ESI-MS for molecular ion validation (e.g., [M-H] at m/z ~447) .

Q. What initial biological screening assays are appropriate to evaluate its potential as an antimicrobial agent?

- Methodology :

- Enzyme inhibition : Test inhibition of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) using a spectrophotometric assay (decrease in NADH oxidation at 340 nm) .

- MIC determination : Perform broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with 24–48 hr incubation .

Advanced Research Questions

Q. How can computational modeling predict the interaction between this compound and bacterial MurA, and what experimental validations are required?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in MurA’s active site (PDB ID: 1UAE). Focus on hydrogen bonding with Arg-397 and hydrophobic interactions with Phe-327 .

- MD simulations : Run 100 ns simulations (AMBER/CHARMM) to assess binding stability and ligand-induced conformational changes.

- Validation : Compare computational results with site-directed mutagenesis (e.g., Arg-397Ala) and isothermal titration calorimetry (ITC) for binding affinity (K) .

Q. What strategies can resolve contradictions in biological activity data between this compound and its structural analogs?

- Methodology :

- SAR analysis : Compare substituent effects (e.g., ’s analogs with methyl or chloro groups) on activity. Use 2D/3D-QSAR models to quantify electronic (Hammett σ) and steric (Taft E) contributions .

- Assay standardization : Replicate experiments under identical conditions (e.g., pH 7.4, 37°C) and use a common reference strain (e.g., S. aureus ATCC 29213) to minimize variability .

Q. How does the sulfonamido group’s electronic and steric properties influence the compound’s binding affinity in enzyme-substrate complexes?

- Methodology :

- Crystallography : Solve the co-crystal structure with MurA (e.g., X-ray diffraction at 1.8 Å resolution) to map sulfonamido interactions (e.g., hydrogen bonds with Gly-73) .

- DFT calculations : Compute partial charges (B3LYP/6-31G*) and electrostatic potential surfaces to assess electron-withdrawing effects of the sulfonamido group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.